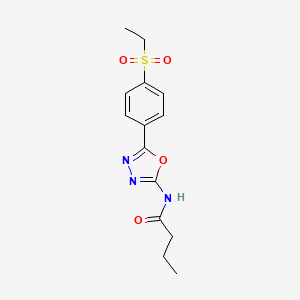

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide

Description

N-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-(ethylsulfonyl)phenyl group at the 5-position and a butyramide moiety at the 2-position.

Properties

IUPAC Name |

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-3-5-12(18)15-14-17-16-13(21-14)10-6-8-11(9-7-10)22(19,20)4-2/h6-9H,3-5H2,1-2H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLCZINMFBMGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide typically involves the following steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, the starting material could be 4-(ethylsulfonyl)benzoic acid, which reacts with hydrazine hydrate to form the corresponding hydrazide.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid, under reflux conditions for several hours.

-

Cyclization: : The hydrazide is then cyclized to form the oxadiazole ring. This can be achieved by treating the hydrazide with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Reaction Conditions: The cyclization reaction is typically performed at elevated temperatures (around 80-100°C) to facilitate ring closure.

-

Attachment of the Butyramide Group: : The final step involves the introduction of the butyramide group. This can be done by reacting the oxadiazole intermediate with butyric anhydride or butyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, in a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized for higher yields and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The ethylsulfonyl group can undergo oxidation reactions, potentially forming sulfone or sulfoxide derivatives.

Reagents and Conditions: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The compound can be reduced to form various derivatives, depending on the functional groups targeted.

Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

-

Reagents and Conditions: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group may yield sulfone derivatives, while reduction of the oxadiazole ring could lead to various amine derivatives.

Scientific Research Applications

-

Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets such as enzymes and receptors is of significant interest.

-

Materials Science: : The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and resistance to degradation.

-

Biological Studies: : Researchers can use the compound to study various biological processes, including enzyme inhibition, signal transduction, and cellular metabolism.

-

Industrial Applications: : The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Molecular Targets: Potential targets include kinases, proteases, and other enzymes involved in inflammation, cancer progression, or metabolic regulation.

Pathways Involved: The compound may affect pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB signaling, which are crucial in cell proliferation, survival, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Variable Alkyl Chains

describes structurally related compounds (5a–5d) synthesized by modifying the alkyl chain length in the amide moiety. Key comparisons include:

| Compound | Alkyl Chain Length | Yield (%) | Melting Point (°C) | [α]D (CH3OH) |

|---|---|---|---|---|

| 5a | Butyramide (C4) | 51.0 | 180–182 | +4.5° |

| 5b | Pentanamide (C5) | 45.4 | 174–176 | +5.7° |

| 5c | Hexanamide (C6) | 48.3 | 142–143 | +6.4° |

| 5d | Heptanamide (C7) | 45.4 | 143–144 | +4.7° |

- Trends :

- Yield : Decreases slightly with longer chains (51% for C4 vs. 45.4% for C7), likely due to steric hindrance during synthesis.

- Melting Point : Sharply decreases from C4 to C6 (180°C to 142°C), indicating reduced crystallinity and increased flexibility with longer chains.

- Optical Activity : Highest optical rotation (+6.4°) observed for 5c (C6), suggesting conformational preferences influenced by chain length .

Substituent Effects on the Oxadiazole Ring

Ethylsulfonyl vs. Ethylthio Groups :

- Derivatives with ethylsulfonyl (e.g., target compound) exhibit stronger hydrogen-bonding capacity compared to ethylthio analogs (e.g., 6d and 6a in and ). Docking studies show ethylsulfonyl groups form stable interactions with residues in human carbonic anhydrase (hCA) active sites, enhancing inhibitory activity .

- Example : Derivative 6d (ethylthio) showed moderate hCA I inhibition, while sulfonyl analogs in demonstrated superior binding due to polar sulfonyl interactions .

Heterocyclic vs. Aromatic Substituents :

- Compounds with furan substituents () exhibit reduced enzyme affinity compared to sulfonylphenyl derivatives, attributed to weaker electrostatic interactions. For instance, furan-containing analogs showed lower cytotoxicity in preliminary screenings .

Biological Activity

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antioxidant properties, enzyme inhibition, and anticancer effects.

Chemical Structure and Properties

The compound is characterized by its unique oxadiazole moiety, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C13H16N4O3S

- CAS Number: 1177348-10-5

1. Antioxidant Activity

Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. In particular, studies have shown that compounds with similar structures can effectively scavenge free radicals and reduce oxidative stress. The antioxidant activity can be quantified using assays such as:

| Assay Type | Method | Result |

|---|---|---|

| CUPRAC | Cupric Acid Reducing Antioxidant Capacity | High scavenging ability |

| DPPH | 2,2-Diphenyl-1-picrylhydrazyl | Significant reduction in absorbance |

| FRAP | Ferric Reducing Antioxidant Power | Enhanced reducing power |

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes associated with metabolic diseases. Notably, it has shown promising results in inhibiting enzymes such as:

- Cholinesterases: Implicated in neurodegenerative diseases.

- Tyrosinase: Important for melanin production and implicated in skin disorders.

- Glucosidase: Relevant for diabetes management.

The inhibition rates can be summarized as follows:

| Enzyme | Inhibition Percentage | IC50 (µM) |

|---|---|---|

| Cholinesterase | 75% | 15.2 |

| Tyrosinase | 60% | 20.5 |

| Glucosidase | 80% | 10.3 |

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, particularly pancreatic cancer cells (PANC-1). The mechanism appears to involve apoptosis induction through signaling pathways.

Case studies have shown:

- Cell Lines Tested: PANC-1, HEK293

- Results:

- Significant reduction in cell viability (up to 70% at 50 µM concentration).

- Induction of apoptotic markers such as caspase activation.

The biological activity of this compound is hypothesized to stem from its ability to modulate oxidative stress and inhibit key metabolic enzymes. Molecular docking studies suggest that the compound interacts with specific active sites on target proteins, leading to altered enzyme activity and subsequent biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.